C8 Ceramide-1-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

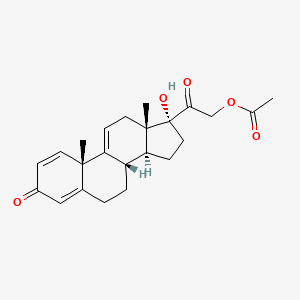

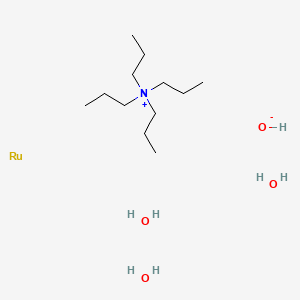

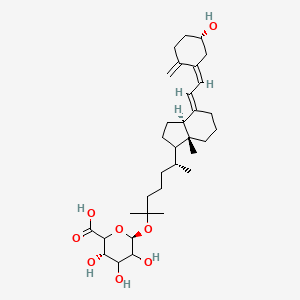

C8 Ceramide-1-phosphate is a short-chain analog of the naturally occurring ceramide-1-phosphate . It is known to induce DNA synthesis and cell division . It is synthesized from ceramide by the phosphorylation reaction catalyzed by ceramide kinase .

Synthesis Analysis

C8 Ceramide-1-phosphate is synthesized from ceramide by the phosphorylation reaction catalyzed by ceramide kinase . The effects of C8 Ceramide-1-phosphate can be attenuated by simultaneous treatment with C2 or C8 ceramide .

Molecular Structure Analysis

The molecular formula of C8 Ceramide-1-phosphate is C16 H32 N O6 P . Its molecular weight is 365.40 . The IUPAC name is [(E,2R,3S)-3-hydroxy-2-(octanoylamino)oct-4-enyl] dihydrogen phosphate .

Chemical Reactions Analysis

C8 Ceramide-1-phosphate is known to induce DNA synthesis and cell division . Its effects can be attenuated by simultaneous treatment with C2 or C8 ceramide .

Applications De Recherche Scientifique

Cell Proliferation and DNA Synthesis

C8 Ceramide-1-phosphate (C8-C1P) has been identified as a novel stimulator of DNA synthesis and cell division. This short-chain ceramide-1-phosphate induces DNA synthesis, which is essential for cell proliferation . Its effects are in contrast to long-chain ceramides, which typically induce cell cycle arrest and apoptosis.

Wound Healing and Tissue Regeneration

Research suggests that C8-C1P may play a role in tissue regeneration due to its ability to stimulate migration of murine bone marrow-derived progenitor cells . This property could be harnessed in therapeutic strategies aimed at enhancing the body’s natural repair mechanisms following injury.

Anti-inflammatory and Pro-reparative Macrophage Activation

C8-C1P has been shown to prime human monocytes towards an anti-inflammatory and pro-reparative phenotype. This is particularly relevant in the context of chronic wounds, where promoting the transition from an inflammatory to a reparative phenotype could accelerate healing .

Angiogenesis

The compound has demonstrated pro-angiogenic features, which are crucial for new blood vessel formation during the process of wound healing. It has been observed to increase pseudo-tubule formation in human endothelial-colony-forming cells, indicating its potential to support angiogenesis .

Immunomodulation

C8-C1P can modulate the immune response by restraining the proinflammatory M1-like phenotype in macrophages. This modulation is significant for diseases where the immune system plays a critical role, such as autoimmune disorders .

Metabolomics Research

In metabolomics, C8-C1P has been used as an authentic standard to validate selected metabolites. This application is vital for understanding the complex biochemical processes during vertebrate metamorphosis and other developmental stages .

Mécanisme D'action

Target of Action

C8 Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C1P are intracellular and plasma membrane receptors that are coupled to Gi proteins . C1P is known to stimulate DNA synthesis and cell division in fibroblasts . It also acts as a negative regulator of TNF-α production .

Mode of Action

C1P is generated through the direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic and prosurvival agent . C1P mediates its effects through the stimulation of cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation . It can act as an intracellular second messenger to promote cell survival, or as an extracellular receptor agonist to stimulate cell migration .

Biochemical Pathways

C1P is involved in several biochemical pathways. It plays a role in the regulation of cell proliferation and apoptosis . It is also a potent pro-inflammatory agent . The phosphorylation of ceramide to produce C1P disrupts the hydrophobic lipid-membrane contacts, enhancing lipid transport .

Pharmacokinetics

It is known that c1p is a short-chain analog of the naturally occurring ceramide-1-phosphate, which suggests it may have similar adme properties .

Result of Action

The action of C1P results in several cellular effects. It induces DNA synthesis and cell division . It also stimulates inflammatory responses and facilitates phagocytosis . Furthermore, C1P has been shown to decrease apoptosis in photoreceptors, promoting their survival and differentiation .

Action Environment

The action of C1P can be influenced by environmental factors. For instance, it has been suggested that C1P might be involved in tissue regeneration, indicating that the tissue environment could influence its action . .

Orientations Futures

Ceramide-1-phosphate has been implicated in various cellular functions including cell proliferation, apoptosis, and cell migration . It is also known to be a potent pro-inflammatory agent . Therefore, further research into the roles and mechanisms of C8 Ceramide-1-phosphate could provide valuable insights into its potential applications in health and disease.

Propriétés

IUPAC Name |

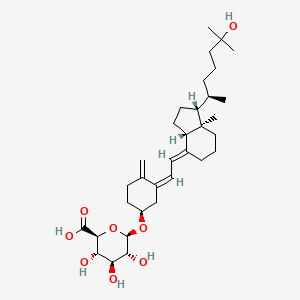

[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-XUTLUUPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)(O)O)NC(=O)CCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

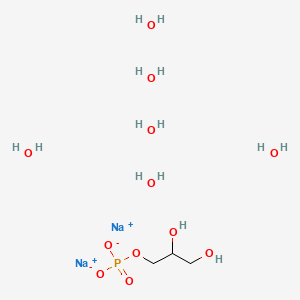

Molecular Formula |

C26H52NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does C8 Ceramide-1-Phosphate impact cervical cancer cells?

A: Recent research indicates that C8 Ceramide-1-Phosphate may have anti-cancer properties, specifically in the context of cervical cancer. In vitro studies have shown that C8 Ceramide-1-Phosphate can inhibit both the proliferation and migration of cervical cancer cells. [] This inhibitory effect appears to be mediated through the MAPK/JNK1 signaling pathway. []

Q2: What is the relationship between C8 Ceramide-1-Phosphate and C2 Ceramide?

A: Interestingly, C8 Ceramide-1-Phosphate and C2 Ceramide appear to have antagonistic effects on DNA synthesis. While C8 Ceramide-1-Phosphate stimulates DNA synthesis, C2 Ceramide can block this stimulation. [] Further investigation revealed that C2 Ceramide promotes the conversion of C8 Ceramide-1-Phosphate back to C8 Ceramide, potentially explaining its inhibitory effect on C8 Ceramide-1-Phosphate-induced DNA synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

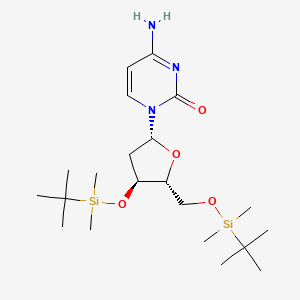

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)

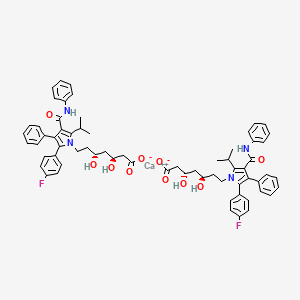

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)